Inostamycin C

Description

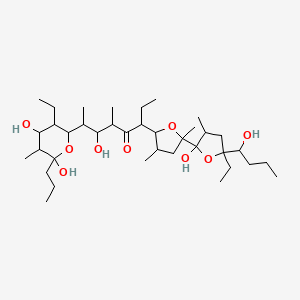

Structure

2D Structure

Properties

Molecular Formula |

C37H68O9 |

|---|---|

Molecular Weight |

656.9 g/mol |

IUPAC Name |

7-(3-ethyl-4,6-dihydroxy-5-methyl-6-propyloxan-2-yl)-3-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one |

InChI |

InChI=1S/C37H68O9/c1-12-17-28(38)35(16-5)20-22(7)37(43,46-35)34(11)19-21(6)32(44-34)26(14-3)30(40)23(8)29(39)24(9)33-27(15-4)31(41)25(10)36(42,45-33)18-13-2/h21-29,31-33,38-39,41-43H,12-20H2,1-11H3 |

InChI Key |

MESKYLAOEVRSMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(CCC)O)C)O)CC)O)C)C)O)C)CC)O |

Synonyms |

inostamycin C |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Inostamycin C Production

Elucidation of Polyketide and Fatty Acid Precursors (e.g., Propionate (B1217596), Butyrate (B1204436), Acetate Units) in Inostamycin (B1212817) C Biosynthesis

Studies using isotopic labeling have provided insights into the building blocks incorporated into the inostamycin structure. Research indicates that inostamycin is derived from six propionate units and five butyrate units. psu.edu This suggests that the polyketide backbone of inostamycin C is assembled from these specific short-chain fatty acid derivatives. Acetate units are also common precursors in polyketide biosynthesis in general, serving as starter units or extender units, although the primary precursors identified for inostamycin specifically are propionate and butyrate. nih.govpsu.edu

Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters

Polyketide and polyether biosynthesis is typically carried out by large modular enzymes called polyketide synthases (PKSs). These enzymes function as assembly lines, with different modules responsible for specific steps in chain elongation and modification. nih.govplos.org While specific details regarding the identified gene clusters and key enzymes directly responsible for this compound biosynthesis are not extensively detailed in the provided search results, the biosynthesis of related polyether antibiotics like maduramicin (B1675897) and ossamycin (B1233878) involves modular PKSs. plos.orgresearchgate.net The modification of gene clusters and examination of resulting metabolites is a powerful tool for studying polyketide biosynthesis at the PKS level. psu.edu

Mechanistic Studies of Polyether Ring Formation and Stereochemical Control during Biosynthesis

Polyether antibiotics are characterized by the presence of multiple cyclic ether rings within their structure. The formation of these rings and the precise three-dimensional arrangement of atoms (stereochemistry) are crucial for their biological activity. In the biosynthesis of other polyethers, the backbone is assembled by modular PKSs and subsequently modified by enzymes such as epoxidases and epoxide hydrolases to generate the polyether rings. researchgate.net Stereochemical control in polyketide biosynthesis is exerted by the specific domains within the modular PKSs and accessory enzymes. nih.gov For instance, studies on other polyketides have shown that the stereochemistry of extender units can be controlled during the decarboxylative condensation process catalyzed by the PKS. nih.gov

Genetic Engineering and Synthetic Biology Approaches for Biosynthesis Pathway Elucidation and Diversification

Genetic engineering and synthetic biology techniques are increasingly used to study and manipulate biosynthetic pathways of natural products, including polyethers. psu.edugoogle.comfrontiersin.org These approaches can involve modifying existing gene clusters, introducing genes from other organisms, or designing entirely new pathways. psu.edugoogle.comfrontiersin.org By altering specific genes within the biosynthetic cluster, researchers can investigate the function of individual enzymes, identify key steps in the pathway, and potentially generate novel analogs of the natural product. psu.edugoogle.com For example, metabolic engineering strategies have been applied to enhance the production of other polyketides by increasing the availability of precursors or optimizing enzyme activity. frontiersin.org

Bioproduction and Fermentation Optimization for this compound Research

The production of natural products like this compound from microbial sources often involves fermentation. Optimizing fermentation conditions and media components is crucial for maximizing the yield of the desired compound for research and potential development. nih.gov While specific details on the optimization of this compound fermentation are not provided, studies on the bioproduction of other antibiotics from Streptomyces species highlight the importance of factors such as seed age, inoculum volume, initial pH, and concentrations of carbon and nitrogen sources. nih.gov These parameters can significantly impact the final titer of the produced compound. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 122746 uni-freiburg.de |

| Propionate | 104745 wikipedia.org |

| Butyrate | 104775 wikipedia.orgflybase.org |

| Acetate | 175 nih.gov |

Data Table Example (Illustrative based on search findings for related compounds)

While specific quantitative data for this compound biosynthesis precursors were limited to ratios, the following table illustrates how such data, if available in more detail, could be presented.

| Precursor Unit | Proposed Number of Units Incorporated psu.edu |

| Propionate | 6 |

| Butyrate | 5 |

Detailed Research Findings Example (Illustrative based on search findings for related compounds)

Research on the biosynthesis of related polyether antibiotics, such as maduramicin, involves the identification of the biosynthetic gene cluster (BGC) through whole-genome sequencing of the producing strain. In silico analysis of these BGCs allows for the prediction of the biosynthetic pathway. researchgate.net Furthermore, genetic manipulation techniques, such as the overexpression of specific enzymes like type II thioesterase, have been shown to increase the titer of the produced antibiotic. researchgate.net These findings underscore the potential of genetic and biochemical strategies to understand and enhance polyether biosynthesis.

Total Synthesis and Advanced Synthetic Methodologies for Inostamycin C and Its Analogs

Asymmetric Synthesis Strategies for Polyketide Fragments of Inostamycin (B1212817) C

Asymmetric aldol (B89426) reactions have proven to be a powerful tool for the stereocontrolled construction of the carbon-carbon bonds that form the polyketide backbone. In the context of the closely related Inostamycin A, its first total synthesis relied heavily on efficient and stereoselective routes to key aldehyde and ketone fragments, which were developed through the application of asymmetric aldol reactions. nih.gov This approach allows for the introduction of desired stereochemistry at multiple centers in a predictable manner.

For the synthesis of complex polyketide fragments, boron-mediated enantioselective aldol reactions are a particularly effective methodology. This strategy has been successfully applied in the asymmetric synthesis of the polyketide fragment of other complex natural products. mdpi.com The use of chiral boron reagents or catalysts enables the formation of aldol products with high levels of enantioselectivity and diastereoselectivity, which is essential for building up the multiple stereocenters of the Inostamycin C backbone.

The general approach to constructing these fragments often involves the iterative addition of two-carbon units, mimicking the biosynthetic pathway of polyketide synthases. Each addition is carefully controlled to set the desired stereochemistry, leading to the formation of advanced fragments ready for subsequent coupling.

| Reaction Type | Key Features | Relevance to Inostamycin Synthesis |

|---|---|---|

| Asymmetric Aldol Reaction | Forms C-C bonds with high stereocontrol. Can be substrate-controlled or reagent-controlled. | Fundamental for building the chiral backbone of the polyketide chain. nih.gov |

| Boron-Mediated Aldol Reaction | Utilizes chiral boron reagents to induce high levels of enantioselectivity and diastereoselectivity. | Offers predictable stereochemical outcomes for the construction of multiple stereocenters. mdpi.com |

Stereocontrolled Formation of Tetrahydrofuran (B95107) and Pyran Ring Systems

A defining feature of this compound and other polyether antibiotics is the presence of multiple substituted tetrahydrofuran (THF) and tetrahydropyran (B127337) (THP) rings within the macrocyclic structure. nih.gov The stereocontrolled synthesis of these cyclic ethers is a significant challenge that must be addressed in any total synthesis effort.

Various methods have been developed for the stereoselective construction of substituted tetrahydrofurans, which are common substructures in a wide array of natural products. nih.gov Many classical approaches employ intramolecular SN2 reactions, where a hydroxyl group displaces a tethered leaving group (such as a halide or sulfonate) to form the cyclic ether. nih.gov More advanced strategies aim to generate, rather than simply conserve, stereocenters during the cyclization process.

For polyether antibiotics, oxidative cyclization of specific alcohol precursors has emerged as a powerful strategy. For instance, treatment of certain unsaturated alcohol substrates with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can induce cyclization to form functionalized tetrahydrofuran and tetrahydropyran rings. clockss.org Another effective method is the Mukaiyama aerobic oxidative cyclization, which utilizes a cobalt catalyst for the formation of trans-THF products. organic-chemistry.org

Lewis acid-mediated ring contraction strategies have also been developed for the synthesis of polysubstituted tetrahydrofurans from larger ring precursors like dioxepins. nih.gov These methods, along with others such as intramolecular oxymercuration and palladium-catalyzed cyclizations, provide a toolbox of reactions that can be applied to the specific stereochemical challenges presented by the cyclic ether systems of this compound. organic-chemistry.org

Macrolactonization and Macrocyclization Approaches in this compound Total Synthesis

The final key challenge in the total synthesis of this compound is the closure of the large macrocyclic ring, typically achieved through a macrolactonization reaction. This intramolecular esterification of a seco-acid precursor is often a low-yielding step due to competing intermolecular oligomerization and the conformational constraints of the linear precursor.

Several powerful macrolactonization methods have been developed and are widely used in natural product synthesis. The choice of method is often critical to the success of the synthesis. Some of the most common and effective methods include:

Yamaguchi Macrolactonization: This method involves the formation of a mixed anhydride (B1165640) from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of DMAP at high dilution. This method was successfully used in the synthesis of the cyclic depsipeptide LI-F04a, where other methods led to significant epimerization. nih.gov

Corey-Nicolaou Macrolactonization: This protocol utilizes pyridyl thioesters as activated intermediates, which are cyclized in the presence of silver salts. univ-amu.fr

Shiina Macrolactonization: This more recent method employs aromatic carboxylic anhydrides as dehydrating condensation agents, often in the presence of a Lewis acid catalyst, allowing for cyclization under mild conditions. univ-amu.fr

Mitsunobu Macrolactonization: This reaction involves the intramolecular dehydration between a carboxylic acid and an alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃).

The success of a macrolactonization reaction is highly dependent on the substrate. Factors such as the location of the ring closure, the conformational rigidity of the seco-acid, and the presence of protecting groups all play a crucial role in the efficiency of the cyclization. univ-amu.fr For a molecule as complex as this compound, the selection of the macrolactonization site and method would be a critical strategic decision.

| Method | Activating Agent/Conditions | Key Advantages |

|---|---|---|

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Generally high-yielding, can suppress side reactions like epimerization. nih.gov |

| Corey-Nicolaou | 2,2'-Dipyridyl disulfide/PPh₃, heat or Ag⁺ salts | Effective for a wide range of substrates, can be performed under neutral conditions. univ-amu.fr |

| Shiina | Carboxylic acid anhydride (e.g., TFBA), Lewis acid catalyst | Can be performed at room temperature, often high-yielding. univ-amu.fr |

| Mitsunobu | DEAD or DIAD, PPh₃ | Mild conditions, activates the alcohol rather than the acid. |

Development of Novel Reaction Methodologies Applicable to Complex Polyether Scaffolds

The synthesis of complex polyether natural products has often served as a driving force for the development of new synthetic methodologies. The challenges posed by these intricate structures necessitate the creation of novel and highly selective reactions. For example, new methods for the stereocontrolled synthesis of functionalized tetrahydrofuran and tetrahydropyran rings have been developed specifically in the context of polyether antibiotic synthesis. researchgate.net

One area of development has been in the use of rearrangement reactions to construct key structural motifs. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted in various forms (e.g., Ireland-Claisen, Eschenmoser-Claisen) and applied to the synthesis of complex natural products. libretexts.orgwikipedia.orgresearchgate.net These nih.govnih.gov-sigmatropic rearrangements can create new stereocenters with a high degree of predictability based on the geometry of the transition state. acs.org Such reactions could be envisioned for the stereoselective installation of side chains or for the construction of portions of the main polyether backbone in a synthesis of this compound.

Chemoenzymatic Synthesis as a Complementary Approach to Total Synthesis

Chemoenzymatic synthesis, which combines the strengths of traditional organic synthesis with the high selectivity of biocatalysis, offers a powerful complementary approach to the construction of complex molecules like polyketides. nih.gov Enzymes, particularly ketoreductases (KRs) from polyketide synthase (PKS) assembly lines, can be used to set stereocenters with exquisite control, often surpassing what is achievable with purely chemical methods. utexas.edu

While a full chemoenzymatic synthesis of this compound has not been reported, the principles of this approach are highly applicable. nih.gov The polyketide fragments of this compound could potentially be constructed using a combination of chemical C-C bond formations and enzymatic reductions to control the stereochemistry of the numerous hydroxyl groups. researchgate.net

Studies Towards the Total Synthesis of this compound: Application of Reductive Aldol Reactions

Significant progress towards the total synthesis of the inostamycin family has been reported, with a focus on the efficient construction of large, complex fragments. One notable approach describes the synthesis of the C10–C24 ketone fragment of the inostamycin family. nih.govfigshare.com This strategy highlights the utility of modern rhodium-catalyzed methodologies. acs.org

The key steps in the synthesis of this advanced intermediate are an asymmetric Rh-catalyzed reductive aldol reaction and a stereoselective Rh-catalyzed reductive Claisen rearrangement. nih.govfigshare.com The reductive aldol reaction allows for the coupling of two simpler fragments to form a more complex structure while simultaneously setting a new stereocenter. The reductive Claisen rearrangement is then used to introduce further stereochemical complexity and functionality in a controlled manner. acs.org This work demonstrates how modern catalytic methods can be applied to rapidly assemble the intricate and stereochemically rich fragments required for the total synthesis of this compound. figshare.com

Mechanistic Elucidation of Inostamycin C Biological Activities at the Molecular and Cellular Level

Modulation of Phosphatidylinositol Turnover Pathways by Inostamycin (B1212817) C

Phosphatidylinositol (PI) turnover is a crucial signaling pathway involved in various cellular processes, including cell growth and proliferation. This pathway involves the synthesis and degradation of phosphatidylinositol and its phosphorylated derivatives, which act as second messengers.

Inhibition of CDP-Diacylglycerol:Inositol (B14025) Transferase Activity

A primary mechanism of action identified for inostamycin is the inhibition of CDP-diacylglycerol:inositol transferase (also known as PI synthase). This enzyme catalyzes the final step in the de novo synthesis of phosphatidylinositol, combining CDP-diacylglycerol and myo-inositol to form PI and CMP. Studies have shown that inostamycin inhibits this enzyme activity in cell membranes. For instance, in vitro studies using A431 cell membranes demonstrated an IC50 of approximately 0.02 µg/ml for inostamycin's inhibitory effect on CDP-diacylglycerol:inositol transferase activity. This inhibition is considered the main reason for inostamycin's impact on PI turnover.

Data Table: Inostamycin C Inhibition of CDP-Diacylglycerol:Inositol Transferase

| Enzyme Activity Measured | Cell Line/System | IC50 (µg/ml) | Reference |

| CDP-Diacylglycerol:Inositol Transferase (in vitro) | A431 cell membranes | ~0.02 | |

| Inositol incorporation into inositol lipids | A431 cells | ~0.5 |

Impact on Phosphatidylinositol Synthesis and Downstream Signaling

By inhibiting CDP-diacylglycerol:inositol transferase, inostamycin directly reduces the synthesis of phosphatidylinositol. This reduction in PI levels can disrupt downstream signaling pathways that rely on PI and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a precursor for important second messengers like inositol triphosphate (IP3) and diacylglycerol (DG), which are involved in calcium mobilization and protein kinase C (PKC) activation, respectively. Inhibition of PI synthesis by inostamycin can therefore affect these downstream signaling cascades, influencing processes like cell growth and motility. For example, inostamycin has been shown to suppress the invasion ability of tongue carcinoma cells by reducing the production of matrix metalloproteinase-2 (MMP-2) and MMP-9, and inhibiting cell motility, effects that are linked to alterations in PI signaling and actin reorganization.

Cellular Responses and Cell Cycle Regulation Induced by this compound

This compound has been observed to induce specific cellular responses, most notably affecting the cell cycle.

Induction of G1 Cell Cycle Arrest in Cellular Models

Multiple studies have demonstrated that inostamycin causes cell cycle arrest in the G1 phase in various cell lines. This effect has been observed in cell lines such as HSC-4 human tongue carcinoma cells and Ms-1 human small cell lung carcinoma cells. For instance, inostamycin induced G1 arrest in HSC-4 cells at a concentration of 250 ng/ml. In normal rat kidney (NRK) cells, inostamycin also induced G1 block and inhibited serum-induced S-phase entry. The accumulation of cells in the G1 phase suggests that inostamycin interferes with the progression through this critical phase of the cell cycle.

Data Table: this compound Induced G1 Cell Cycle Arrest

| Cell Line | Inostamycin Concentration (ng/ml) | Effect on Cell Cycle | Reference |

| HSC-4 (human tongue carcinoma) | 250 | G1 arrest | |

| Ms-1 (human small cell lung carcinoma) | Low concentrations (e.g., 100) | G1 accumulation | |

| NRK (normal rat kidney) | Not specified | G1 block | |

| Oral squamous cell carcinoma cell lines | 62.5-125 | Increase in G1/G0 cells |

Regulation of Cyclin D1 Expression and Cyclin-Dependent Kinase Inhibitors (e.g., p21WAF1, p27KIP1)

The G1 cell cycle arrest induced by inostamycin is associated with changes in the expression levels of key cell cycle regulatory proteins, particularly cyclins and cyclin-dependent kinase inhibitors (CKIs). Inostamycin has been shown to decrease the expression of cyclin D1. Cyclin D1 is a crucial

Mechanisms of Programmed Cell Death Induction by this compound

Involvement of Protein Kinase C (PKC)-Regulated Ceramide Generation in Apoptosis

Studies have indicated a link between this compound-induced apoptosis and the generation of ceramide, a lipid messenger involved in various cellular processes, including programmed cell death. This process appears to be regulated by Protein Kinase C (PKC). Treatment with phorbol (B1677699) 12-myristate 13-acetate (TPA), a PKC activator, was shown to suppress the release of cytochrome c and the activation of caspase-3-like proteases in cells treated with Inostamycin, but not in cells treated with other anticancer drugs. nih.gov Inostamycin was found to increase intracellular ceramide levels. nih.gov Furthermore, fumonisin B1, an inhibitor of ceramide synthase, inhibited Inostamycin-induced cytochrome c release, caspase-3-like protease activation, and apoptosis, suggesting the importance of ceramide synthesis in this pathway. nih.gov TPA also inhibited Inostamycin-induced ceramide synthesis. nih.gov These findings collectively suggest that Inostamycin-induced apoptosis is mediated through ceramide generation regulated by PKC, which subsequently triggers a caspase cascade. nih.gov Ceramide generation during apoptosis can occur through the activation of enzymes responsible for de novo ceramide synthesis and the breakdown of sphingomyelin. oup.com

Activation of Caspase Cascades (e.g., Caspase-3) and Cytochrome c Release

A key feature of this compound's pro-apoptotic activity is its ability to induce the activation of caspase cascades, including Caspase-3, and the release of cytochrome c from mitochondria. Activation of caspases is a common event in apoptosis induced by various anticancer agents. nih.gov Inostamycin has been shown to cause elevations in calcium levels, accumulation of reactive oxygen species, and increased mitochondrial inner membrane permeability, leading to the release of cytochrome c and apoptosis-inducing factor, ultimately triggering caspase-dependent apoptosis. acs.org The release of cytochrome c from mitochondria into the cytosol is a crucial step in initiating the caspase cascade that culminates in apoptosis. nih.gov, berkeley.edu Overexpression of Bcl-2 lacking a transmembrane domain has been shown to accelerate cytochrome c release, caspase-3-like protease activation, and apoptosis induced by antitumor drugs. keio.ac.jp

Role of Reactive Oxygen Species (ROS) Production in Apoptosis

Reactive Oxygen Species (ROS) production has been implicated in this compound-induced apoptosis. Inostamycin treatment has been observed to cause an accumulation of reactive oxygen species within cells. acs.org Increased levels of ROS can contribute to mitochondrial dysfunction and the initiation of apoptotic pathways. nih.gov

Modulation of Anti-apoptotic (e.g., Bcl-2) Protein Function and Subcellular Localization

The balance between pro-apoptotic and anti-apoptotic proteins, such as Bcl-2, plays a critical role in determining cell fate. While the direct modulation of Bcl-2 protein function and subcellular localization by this compound is not explicitly detailed in the provided search results, the involvement of Bcl-2 in the apoptotic pathway initiated by Inostamycin is suggested by the research. Overexpression of modified Bcl-2 can impact the release of cytochrome c and subsequent caspase activation in the context of drug-induced apoptosis. keio.ac.jp Ceramide, whose generation is influenced by Inostamycin, has also been shown to regulate Bcl-2 family proteins. oup.com

Anti-Invasive and Anti-Migratory Molecular Actions of this compound

In addition to its apoptotic effects, this compound exhibits anti-invasive and anti-migratory properties, which are crucial in the context of cancer progression.

Suppression of Matrix Metalloproteinase (MMP-2 and MMP-9) Production and mRNA Expression

This compound has been shown to suppress the production and mRNA expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis. Zymographic analysis revealed that Inostamycin suppressed pro-MMP-2 and pro-MMP-9 levels in a dose-dependent manner in HSC-4 tongue carcinoma cells. nih.gov, researchgate.net While MMP-2 activity was not significantly affected, Inostamycin diminished the steady-state mRNA levels of MMP-2 and MMP-9, but not membrane type 1-MMP. nih.gov, researchgate.net Inostamycin also partially blocked the production of pro-MMP-9 stimulated by both EGF and phorbol 12-myristate 13-acetate. nih.gov, researchgate.net

Data Table: Effect of Inostamycin on Pro-MMP Levels in HSC-4 Cells

| Inostamycin Concentration | Pro-MMP-2 Levels | Pro-MMP-9 Levels |

| Control | High | High |

| Low Dose | Reduced | Reduced |

| High Dose | Further Reduced | Further Reduced |

| Note: Data is based on dose-dependent suppression observed via zymographic analysis. nih.gov, researchgate.net |

Inhibition of Cellular Motility and Actin Cytoskeletal Reorganization

Abrogation of Growth Factor (e.g., VEGF)-Stimulated Proliferation and Migration in Endothelial Cells

This compound has been shown to significantly attenuate the stimulatory effect of vascular endothelial growth factor (VEGF) on the proliferation and migration of human umbilical vein endothelial cells (HUVECs) nih.govresearchgate.net. Angiogenesis, a process involving endothelial cell proliferation and migration, is crucial for tumor growth and metastasis. By inhibiting these VEGF-induced activities, this compound demonstrates potential as an anti-angiogenic agent nih.govresearchgate.net. Studies using in vitro monolayer wound healing assays and Transwell migration chamber assays have confirmed this reduction in VEGF-stimulated migration in the presence of this compound researchgate.net. This inhibitory effect extends to migration stimulated by other growth factors such as PDGF, bFGF, and EGF researchgate.net.

Targeting of Extracellular Signal-Regulated Kinase (ERK) and p38 Pathways

The inhibitory effects of this compound on VEGF-induced endothelial cell proliferation and migration are mediated, at least in part, through the targeting of key signaling pathways. Research indicates that this compound inhibits the activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and p38 nih.govresearchgate.net. This compound has been shown to abrogate the stimulatory effect of VEGF on endothelial cell growth and migration by targeting the ERK-cyclin D1 and p38 pathways, respectively nih.govresearchgate.netsalinomycin.pl. This suggests that this compound interferes with the downstream signaling cascades initiated by VEGF that are critical for promoting cell cycle progression (via cyclin D1) and cell motility nih.govresearchgate.net.

Overcoming Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy. Inostamycin has been identified as a compound capable of reversing MDR in certain cancer cell lines salinomycin.plnih.gov. This reversal of MDR is a key biological activity that enhances the potential therapeutic utility of this compound salinomycin.plnih.gov.

Interaction with P-Glycoprotein (P-gp) and Inhibition of its Function

A primary mechanism by which this compound overcomes MDR involves its interaction with P-glycoprotein (P-gp), also known as MDR1 or ABCB1 salinomycin.plnih.govdntb.gov.ua. P-gp is an ATP-dependent efflux pump that actively transports various therapeutic drugs out of cells, leading to reduced intracellular drug accumulation and the development of resistance salinomycin.pl. Studies have shown that Inostamycin inhibits the function of P-gp salinomycin.plnih.gov. This inhibition is suggested to be irreversible and is mediated by Inostamycin binding to cell membranes salinomycin.plnih.gov. Inostamycin has been shown to inhibit the binding of azidopine, a photoaffinity analog, to P-glycoprotein nih.gov.

Enhancement of Substrate Accumulation in MDR Cells

By inhibiting P-gp function, this compound leads to an increased intracellular accumulation of P-gp substrates in MDR cells salinomycin.plnih.gov. For example, Inostamycin has been shown to dose-dependently increase the accumulation of [³H]vinblastine, a P-gp substrate, in multidrug-resistant KB-C4 cells salinomycin.plnih.gov. This effect was not observed in drug-sensitive KB-3-1 cells nih.gov. Furthermore, Inostamycin inhibited the active efflux of vinblastine (B1199706) from KB-C4 cells nih.gov. The increased accumulation of vinblastine in Inostamycin-treated MDR cells was long-lasting, persisting even after the removal of Inostamycin nih.govnih.gov.

Below is a table illustrating the effect of Inostamycin on vinblastine accumulation in MDR KB-C4 cells:

| Treatment | Vinblastine Accumulation (Relative to Control) |

| Control (no Inostamycin) | 1.0 |

| Inostamycin (0.5 µg/ml) | Increased |

| Inostamycin (1.0 µg/ml) | Increased |

| Inostamycin (2.0 µg/ml) | Increased |

| Inostamycin (1.0 µg/ml) pre-incubation (30 min), then wash-out | Increased for up to 48 h |

Specific Interaction with Phosphatidylethanolamine (B1630911) in Membranes

The mechanism by which Inostamycin interacts with cell membranes to inhibit P-gp function involves a specific interaction with phosphatidylethanolamine (PE) salinomycin.plnih.gov. Inostamycin has been found to interact specifically with purified phosphatidylethanolamine nih.gov. This interaction is suggested to be crucial for Inostamycin's irreversible binding to plasma membranes, which in turn enhances its anti-cancer properties by inhibiting P-gp salinomycin.plnih.gov. Phosphatidylethanolamine is a vital phospholipid in cell membranes, contributing to their structure and fluidity and interacting with membrane proteins creative-proteomics.comuvigo.es.

Synergistic Effects of this compound with Other Therapeutic Agents

This compound has demonstrated synergistic effects when combined with certain other anti-cancer drugs salinomycin.plresearchgate.net. This synergistic activity suggests that this compound can enhance the effectiveness of existing chemotherapies salinomycin.plresearchgate.net.

One notable synergistic effect is with Paclitaxel salinomycin.pl. Inostamycin has been shown to act as a chemo-sensitizer for Paclitaxel, enhancing its ability to induce apoptosis in Ms-1 cell line salinomycin.pl. The use of Inostamycin significantly reduced the amount of Paclitaxel required to effectively induce cell death in this cell line salinomycin.pl. However, this synergistic effect appears to be specific to Paclitaxel, as Inostamycin did not enhance the cytotoxicity of other tested anti-tumor compounds, including Adriamycin, Camptothecin, Cisplatin, Etoposide, Methotrexate, and Vinblastine, against the Ms-1 cell line salinomycin.pl.

Another area of observed synergy is with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) salinomycin.plresearchgate.net. While many cancer cells are resistant to TRAIL-induced apoptosis, the combination of Inostamycin and TRAIL has shown a synergistic effect against HCT116 colon cancer cells salinomycin.plresearchgate.net. This synergy is associated with Inostamycin increasing the expression of the death receptor 5 (DR5) on the cell surface, which is believed to contribute to the enhanced TRAIL-induced apoptosis salinomycin.plresearchgate.net.

Below is a summary of observed synergistic effects:

| Combination Therapy | Cell Line | Observed Effect |

| Inostamycin + Paclitaxel | Ms-1 | Enhanced apoptosis, reduced required Paclitaxel dose salinomycin.pl |

| Inostamycin + TRAIL | HCT116 | Synergistic apoptosis, increased DR5 expression salinomycin.plresearchgate.net |

| Inostamycin + Adriamycin | Ms-1 | No enhanced cytotoxicity observed salinomycin.pl |

| Inostamycin + Camptothecin | Ms-1 | No enhanced cytotoxicity observed salinomycin.pl |

| Inostamycin + Cisplatin | Ms-1 | No enhanced cytotoxicity observed salinomycin.pl |

| Inostamycin + Etoposide | Ms-1 | No enhanced cytotoxicity observed salinomycin.pl |

| Inostamycin + Methotrexate | Ms-1 | No enhanced cytotoxicity observed salinomycin.pl |

| Inostamycin + Vinblastine | Ms-1 | No enhanced cytotoxicity observed salinomycin.pl |

Structure Activity Relationship Sar Studies and Rational Design of Inostamycin C Derivatives

Identification of Key Structural Determinants for Biological Activity and Target Selectivity

The biological activity of polyether ionophores, including inostamycin (B1212817) C, is closely linked to their ability to bind and transport metal ions across cell membranes. nih.govsalinomycin.pl The polyether backbone, with its arrangement of oxygen atoms, creates a cavity capable of coordinating with specific cations, such as Na⁺ and K⁺. nih.gov The presence and position of the charged carboxylate group are also crucial, influencing the ionophore's affinity for metal ions and its ability to form ionic or quasi-ionic bonds. nih.gov

Inostamycin A, a related inostamycin, has been identified as an inhibitor of CDP-diacylglycerol:inositol (B14025) 3-phosphatidyltransferase (PI synthesis enzyme). salinomycin.plresearchgate.netfunakoshi.co.jp This suggests that the structural features of inostamycin C that enable this inhibition are key determinants of its biological activity, particularly in affecting cellular processes regulated by phosphatidylinositol turnover. funakoshi.co.jp Studies on inostamycin A have shown it decreases the viability of various oral squamous cell carcinoma cells and inhibits EGF-induced migration, further highlighting the importance of its structural interaction with targets involved in cell proliferation and motility. salinomycin.plcaymanchem.com

Design and Synthesis of Modified this compound Analogs to Optimize Potency and Specificity

The rational design of this compound analogs involves making specific structural changes to enhance desired biological activities or reduce off-target effects. This process is informed by SAR studies, aiming to create compounds with optimized interactions with their biological targets. The synthesis of complex polyether structures like inostamycin presents significant synthetic challenges. Approaches to synthesizing fragments of the inostamycin family, such as the C10-C24 ketone fragment, have been developed using stereoselective reactions like asymmetric Rh-catalyzed reductive aldol (B89426) reactions and reductive Claisen rearrangements. nih.govresearchgate.netacs.org These synthetic methodologies are crucial for accessing modified analogs.

Designing analogs often involves targeting specific aspects of the molecule's interaction, such as improving the fit within a binding site or altering the molecule's lipophilicity to enhance cellular uptake or target engagement. The flexibility of synthetic strategies allows for the introduction of variations in different parts of the this compound structure. researchgate.net

Exploration of Polyether Core Modifications and Side Chain Derivations

Modifications to the polyether core and side chains are primary strategies in generating this compound derivatives. The polyether core is essential for the ionophoric properties and interaction with metal ions. Altering the size, shape, or functional groups within the polyether ring system can influence cation selectivity and transport efficiency. salinomycin.pl For instance, studies on other polyether ionophores have explored modifications to the carboxylic group, such as forming amides and esters, which can affect the mechanism of cation transport. salinomycin.pl

The side chains attached to the polyether core can also play a significant role in biological activity, influencing factors like solubility, membrane permeability, and interactions with specific biological molecules. Derivatization of these side chains can be used to modulate the compound's pharmacokinetic properties and target specificity. While specific examples of polyether core modifications and side chain derivations for this compound are not extensively detailed in the provided search results, the general approach in polyether chemistry involves exploring these structural variations to fine-tune biological activity.

Computational Chemistry and Molecular Modeling for Predicting and Interpreting SAR

Computational chemistry and molecular modeling techniques are powerful tools used in conjunction with experimental SAR studies. oncodesign-services.comnih.govkallipos.gr These methods allow for the creation of three-dimensional models of molecules and their interactions with biological targets, providing insights into how structural changes affect binding affinity and activity. oncodesign-services.comfiveable.me Techniques such as molecular mechanics and molecular dynamics simulations can predict the behavior of molecules in different environments and analyze conformational changes. fiveable.meresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, a part of computational SAR, can be developed using data from experimental studies to predict the biological activity of new, untested compounds based on their chemical structure. nih.govresearchgate.netaacrjournals.org This allows for the virtual screening of large libraries of potential derivatives and prioritizing the synthesis of the most promising analogs. nih.gov By visualizing molecular interactions and calculating properties, computational methods help in understanding the key structural determinants identified experimentally and guide the rational design process. oncodesign-services.comnih.govfiveable.me

Development of Chemosensitizing Derivatives of this compound

Inostamycin has been reported to have a chemosensitizing effect, enhancing the efficacy of certain chemotherapy drugs, such as paclitaxel, in specific cancer cell lines. nih.govsalinomycin.plresearchgate.netnih.gov This chemosensitizing activity is an important area for derivative development. Studies have shown that inostamycin can reverse multidrug resistance (MDR) in certain cell lines, potentially by increasing the accumulation of chemotherapy drugs within resistant cells. nih.govsalinomycin.plresearchgate.net

Developing chemosensitizing derivatives of this compound would involve designing analogs that retain or enhance this ability to overcome drug resistance. This could involve modifying the structure to improve interaction with efflux pumps or other mechanisms of resistance, or to enhance the synergistic effects with co-administered drugs. The specificity of inostamycin's chemosensitizing effect to certain cell types and drugs suggests that structural features are critical for this activity. nih.govnih.gov SAR studies in this context would focus on identifying the structural elements responsible for potentiating chemotherapy and designing derivatives with optimized chemosensitizing profiles.

Advanced Analytical and Biophysical Methodologies in Inostamycin C Research

High-Resolution Mass Spectrometry (LC-HR-ESI-MS) for Metabolomic Profiling and Structural Confirmation

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HR-ESI-MS), plays a vital role in the research of natural products like Inostamycin (B1212817) C. This technique is used for metabolomic profiling, allowing for the identification and characterization of metabolites produced by organisms, such as the Streptomyces species from which Inostamycin A is isolated. LC-HR-ESI-MS provides accurate mass measurements and fragmentation patterns, which are essential for confirming the molecular formula and piecing together the structural fragments of a compound. researchgate.netresearchgate.netkeio.ac.jp It aids in the dereplication process, helping researchers quickly identify known compounds and focus on novel ones. researchgate.netresearchgate.net The technique's high sensitivity and resolution enable the analysis of complex biological mixtures, providing insights into the metabolic context in which Inostamycin C exists. researchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

NMR spectroscopy is indispensable for the detailed structural elucidation and stereochemical assignment of complex molecules like this compound. core.ac.ukazooptics.comscielo.br Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, TOCSY, HSQC/HMQC, and HMBC) are employed to determine the planar structure, identifying the connectivity of atoms within the molecule. core.ac.ukazooptics.comscielo.br ¹H NMR provides information on the number, chemical environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. azooptics.com 2D NMR experiments establish correlations between protons and carbons, including long-range correlations (HMBC) that are critical for piecing together the molecular skeleton. core.ac.uk Stereochemistry, the three-dimensional arrangement of atoms, is typically assigned using NOE (Nuclear Overhauser Effect) experiments (NOE difference, NOESY, and ROESY), which provide information about the spatial proximity of nuclei. core.ac.uk ¹H–¹H and ¹H–¹³C coupling constants also offer valuable stereochemical insights. core.ac.uk While total synthesis can provide definitive structural confirmation, NMR remains a primary tool for initial and detailed structural analysis of natural products. core.ac.uk

X-Ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is a powerful technique for obtaining the definitive three-dimensional structure of a molecule, including its absolute stereochemistry. mit.edunih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine the precise positions of its atoms in space. This is particularly valuable for complex molecules with multiple chiral centers, where spectroscopic methods alone may not be sufficient for unambiguous stereochemical assignment. mit.edu While traditionally requiring the presence of heavier atoms for anomalous scattering to determine absolute configuration, newer methods allow for this determination even with lighter atoms like oxygen, which is relevant for many natural products. mit.edu X-ray crystallography also provides insights into the conformational analysis of the molecule in the crystalline state. nii.ac.jp

Isotope Labeling Techniques (e.g., ¹³C-labeling) for Biosynthetic Pathway Tracing and Mechanistic Studies

Isotope labeling techniques, such as the use of ¹³C-labeled precursors, are invaluable for tracing the biosynthetic pathway of this compound and understanding the mechanisms of its formation within the producing organism. symeres.commdpi.combiorxiv.orgnih.govnih.gov By feeding the organism with molecules containing stable isotopes like ¹³C at specific positions, researchers can track how these labeled atoms are incorporated into the final product. symeres.commdpi.combiorxiv.orgnih.gov Analysis of the labeling patterns in this compound using techniques like NMR and mass spectrometry provides information about the metabolic intermediates and enzymatic steps involved in its biosynthesis. symeres.commdpi.combiorxiv.org This approach helps to elucidate the complex enzymatic machinery responsible for assembling the molecule and can inform efforts in metabolic engineering or synthetic biology to produce this compound or its analogs. symeres.commdpi.combiorxiv.org

Quantitative Cell-Based Assays (e.g., IC50, Cell Cycle Analysis, Apoptosis Assays, Invasion Assays, Zymography, RT-PCR, Flow Cytometry) for Functional Characterization

Quantitative cell-based assays are essential for characterizing the biological activities of this compound and understanding its effects on cellular processes. murigenics.combdbiosciences.comsigmaaldrich.combiocompare.combio-rad.com These assays provide functional readouts in a physiologically relevant context. sigmaaldrich.com

IC50 Assays: These are used to determine the half-maximal inhibitory concentration (IC50) of this compound, quantifying its potency in inhibiting specific cellular functions or the growth of cell lines. researchgate.netmurigenics.comcaymanchem.com For example, Inostamycin A has shown IC50 values in the low µg/ml range against various oral squamous cell carcinoma cells and inhibits CDP-diacylglycerol:inositol (B14025) 3-phosphatidyltransferase activity. caymanchem.comfunakoshi.co.jp

Cell Cycle Analysis: Techniques like flow cytometry with DNA binding dyes (e.g., propidium (B1200493) iodide or 7-AAD) are used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). murigenics.combdbiosciences.com This helps determine if this compound causes cell cycle arrest. murigenics.combdbiosciences.comcaymanchem.com Inostamycin A has been reported to induce G1 phase arrest in certain cancer cell lines. caymanchem.comfunakoshi.co.jp

Apoptosis Assays: These assays detect programmed cell death induced by this compound. murigenics.combdbiosciences.combiocompare.combhu.ac.in Methods include Annexin V staining (detecting phosphatidylserine (B164497) externalization), caspase activity assays, and analysis of morphological changes like chromatin condensation and DNA fragmentation. murigenics.combdbiosciences.combiocompare.combhu.ac.inub.edu Flow cytometry and microscopy are commonly used for these analyses. murigenics.combdbiosciences.combiocompare.com Inostamycin has been shown to induce apoptosis in small cell lung carcinoma cells. keio.ac.jpcaymanchem.com

Invasion Assays: These evaluate the ability of cells to migrate through an extracellular matrix, a key aspect of cancer metastasis. murigenics.comsigmaaldrich.combiocompare.com Assays like the Boyden chamber assay can determine if this compound inhibits cell invasion. murigenics.comsigmaaldrich.com Inostamycin has been reported to suppress the invasion ability of tongue carcinoma cells. caymanchem.com

Zymography: This technique is used to detect the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix and crucial for invasion and metastasis. acs.org Zymography can show if this compound affects the levels or activity of MMPs like MMP-2 and MMP-9. caymanchem.comacs.org

RT-PCR (Reverse Transcription Polymerase Chain Reaction): This molecular technique is used to measure the expression levels of specific genes. acs.org It can be applied to determine if this compound modulates the expression of genes involved in cell cycle regulation, apoptosis, invasion, or other cellular processes. acs.org

Flow Cytometry: Beyond cell cycle and apoptosis analysis, flow cytometry allows for quantitative, multiparameter analysis of single cells, including the detection of specific protein expression (e.g., using fluorescent antibodies) or other cellular markers. murigenics.combdbiosciences.combio-rad.com

Here is a sample table illustrating potential data from quantitative cell-based assays for this compound (Note: Specific data for this compound across all these assays might require extensive literature search beyond the provided snippets, so this table is illustrative based on the types of data generated by these assays and general findings for Inostamycin A).

| Assay Type | Cell Line | Measured Parameter | Effect of this compound | Representative Data (Illustrative) | Source Type |

| IC50 | A431 cell membranes | CDP-DG:inositol transferase activity | Inhibition | IC50 = 0.02 µg/ml | Literature |

| Cell Viability | YCU-T892 OSCC | Cell viability | Decrease | Concentration-dependent decrease | Literature |

| Cell Cycle | HSC-4 cells | Cell cycle distribution | G1 arrest | Accumulation in G1 phase | Literature |

| Apoptosis | Ms-1 SCLC | Apoptosis induction | Induction | Increased apoptotic cells | Literature |

| Invasion | HSC-4 cells | Invasion ability | Suppression | Reduced invasion through matrix | Literature |

| Zymography | HSC-4 cells | Pro-MMP-2, Pro-MMP-9 levels | Suppression | Decreased band intensity | Literature |

| RT-PCR | HSC-4 cells | MMP-2, MMP-9 mRNA levels | Decrease | Reduced mRNA expression | Literature |

| Flow Cytometry | Ms-1 SCLC | Apoptotic markers (e.g., Annexin V) | Increase | Increased Annexin V binding | Literature |

Ligand Binding Assays and Target Engagement Studies

Ligand binding assays and target engagement studies are crucial for identifying the molecular targets of this compound and quantifying its interaction with these targets in a biological context. nih.govplos.orgmdpi.comthno.orgunicamp.br These methods help confirm that the observed cellular effects are a direct result of this compound binding to its intended target(s).

Ligand Binding Assays: These in vitro assays measure the binding affinity of this compound to purified target proteins. unicamp.br Techniques can include radioligand binding assays or assays using fluorescently labeled ligands. nih.gov

Target Engagement Studies: These studies assess the interaction between this compound and its target protein within living cells. nih.govplos.orgmdpi.comthno.org The Cellular Thermal Shift Assay (CETSA) is a prominent label-free technique that exploits the principle that ligand binding often increases the thermal stability of a protein. plos.orgmdpi.comthno.org By heating cell lysates or intact cells treated with this compound and then quantifying the amount of soluble target protein remaining, researchers can infer target engagement. plos.orgmdpi.comthno.org High-throughput versions of CETSA, sometimes coupled with mass spectrometry (MS-CETSA) or immunofluorescence (HCIF-CETSA), allow for screening and validation of targets. mdpi.comthno.org Isothermal dose-response CETSA (ITDR-CETSA) can be used to determine the potency of target engagement in cells, yielding EC50 values. mdpi.com

While specific target engagement data for this compound beyond its known inhibition of CDP-diacylglycerol:inositol 3-phosphatidyltransferase are not extensively detailed in the provided snippets, these methodologies are standard for investigating the molecular interactions of bioactive compounds.

Advanced Microscopy Techniques for Subcellular Localization and Morphological Changes

Advanced microscopy techniques are vital for visualizing the effects of this compound on cellular morphology and determining its subcellular localization. ub.edumdpi.comnih.gov

Subcellular Localization: Techniques like confocal microscopy, often combined with fluorescent probes or antibodies, can be used to determine where this compound accumulates within the cell or how its presence affects the localization of other cellular components. mdpi.com This can provide clues about its site of action. For example, studies on other compounds have used confocal microscopy to show co-localization with specific organelles like lysosomes. mdpi.com

Morphological Changes: Light microscopy and electron microscopy can reveal characteristic morphological alterations induced by this compound, such as changes in cell shape, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, which are hallmarks of apoptosis. keio.ac.jpub.eduacs.orgnih.gov These visual observations complement data from quantitative cell-based assays and provide crucial qualitative information about the cellular response to the compound. keio.ac.jpub.eduacs.orgnih.gov High-content microscopy, often integrated with assays like HCIF-CETSA, allows for automated imaging and analysis of morphological changes across large cell populations. thno.org

Preclinical Pharmacological Research and in Vivo Efficacy Studies of Inostamycin C Analogs

Investigation in Diverse In Vitro Cellular Models

Inostamycin (B1212817), a compound related to Inostamycin C, has been investigated in various in vitro cellular models to assess its cytotoxic and anti-proliferative effects. Studies have demonstrated that inostamycin can significantly attenuate VEGF-induced proliferation and migration in human umbilical vein endothelial cells (HUVECs). nih.gov This suggests a potential anti-angiogenic effect. Furthermore, inostamycin has been shown to reduce the proliferation of tumor growth and the expression of matrix metalloproteinase (MMP)-2 and MMP-9 in the HSC-4 tongue carcinoma cell line. nih.gov MMPs are enzymes involved in the degradation of the extracellular matrix, and their reduced expression can impact tumor invasion and metastasis.

In the context of drug resistance, small cell lung cancer cells (Ms-1) transfected with Bcl-xL or Bcl-2 exhibited resistance to several anticancer drugs, including inostamycin. However, this resistance was observed to be reversed by the addition of V-ATPase inhibitors. easychem.org This finding suggests that lysosomal sequestration, potentially influenced by V-ATPase activity, may contribute to resistance to inostamycin in certain cell lines and that combination therapies targeting this mechanism could be beneficial. Inostamycin has also been noted as a chemotherapeutic agent capable of inducing apoptosis by increasing reactive oxygen species (ROS) production in breast cancer cells, similar to other agents like bortezomib (B1684674) and doxorubicin. cenmed.com

Inostamycin A, specifically, has been shown to decrease the viability of several oral squamous cell carcinoma (OSCC) cell lines, including YCU-T892, KCC-TC873, KB, HSC-4, and YCU-T891, in a concentration-dependent manner. caymanchem.com It induces cell cycle arrest in the G1 phase in HSC-4 cells and triggers apoptosis in Ms-1 small cell lung cancer cells at specific concentrations. caymanchem.com Inostamycin A also reduces the levels of MMP-2 and MMP-9 and inhibits EGF-induced migration in HSC-4 cells. caymanchem.com

The in vitro findings highlight the diverse cellular effects of inostamycin and its analogs, including inhibition of proliferation, migration, and induction of apoptosis, with implications for various cancer types and drug resistance mechanisms.

| Cell Model | Key Findings | Relevant Compound | Source |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Attenuation of VEGF-induced proliferation and migration. | Inostamycin | nih.gov |

| HSC-4 Tongue Carcinoma Cells | Reduced proliferation, decreased MMP-2 and MMP-9 expression, inhibited migration. | Inostamycin, Inostamycin A | nih.gov, caymanchem.com |

| Ms-1 Small Cell Lung Carcinoma Cells | Resistance reversed by V-ATPase inhibitors, induction of apoptosis. | Inostamycin, Inostamycin A | easychem.org, caymanchem.com |

| Various OSCC cell lines | Decreased viability, G1 cell cycle arrest (HSC-4). | Inostamycin A | caymanchem.com |

| Human Breast Cancer Cells | Induction of apoptosis via ROS production. | Inostamycin | cenmed.com |

Studies in Mechanistic Animal Models

Preclinical evaluation of this compound analogs often involves mechanistic animal models, particularly xenograft models, to validate in vitro findings and assess in vivo efficacy. While specific detailed studies on this compound analogs in xenograft models were not extensively detailed in the provided results, research on related compounds, such as spicamycin analogs and other polyether ionophores, illustrates the typical approaches in this area.

For instance, a spicamycin analogue, SPM VIII, demonstrated antitumor activity against various human cancers, including stomach, breast, lung, colon, and esophageal cancers, in human tumor-nude mice xenograft models. Current time information in Chaves County, US. Comparative studies showed that SPM VIII caused tumor mass reductions in more tumors than mitomycin C. Current time information in Chaves County, US. Structure-activity relationship studies of SPM VIII analogs in a human colon cancer xenograft model (COL-1) indicated the crucial role of specific moieties for antitumor effect. Current time information in Chaves County, US.

Another example involves the evaluation of silatecans, analogs of camptothecin, in a nude mouse U87 glioma model system. uni.lu These studies demonstrated a concentration-dependent inhibition of tumor growth and, at higher doses, induced complete tumor regression and long-term survival in treated animals. uni.lu

Studies with MMI-166, an MMP inhibitor (a target potentially influenced by inostamycin), also utilized xenograft models in immunodeficient mice to show reduced growth of OSCC cells and suppressed growth of pancreatic cancer xenografts. nih.gov

These examples highlight the utility of xenograft models in assessing the in vivo antitumor efficacy of drug candidates and their analogs, validating mechanisms of action, and exploring structure-activity relationships in a complex biological setting. While direct detailed data for this compound analogs in these models were not prominent in the search results, it is a standard preclinical step for evaluating such compounds.

| Model Type | Purpose | Illustrative Example (Related Compound) | Source |

| Human Tumor Xenografts (in nude mice) | Assessing in vivo antitumor activity and spectrum. | Spicamycin analogue (SPM VIII) | Current time information in Chaves County, US. |

| Human Tumor Xenografts (e.g., glioma) | Evaluating tumor growth inhibition and survival benefit. | Silatecans (camptothecin analogs) | uni.lu |

| Human Tumor Xenografts (e.g., OSCC, pancreatic) | Validating in vitro findings and assessing efficacy. | MMI-166 (MMP inhibitor) | nih.gov |

Evaluation of this compound Analogs in Combination Therapies within In Vivo Preclinical Settings

Combination therapy is a crucial strategy in cancer treatment to enhance efficacy, overcome resistance, and reduce toxicity. Preclinical studies often investigate the potential of novel agents, including this compound analogs, in combination with existing therapies.

While specific in vivo combination studies with this compound analogs were not extensively detailed in the provided search results, research on related compounds offers insights into this area. For example, studies have evaluated the combination of the adenosine (B11128) analog toyocamycin (B1682990) with bortezomib in an in vivo multiple myeloma model, demonstrating enhanced anti-tumor activity. wikipedia.org

Another relevant example involves salinomycin (B1681400), a polyether ionophore like inostamycin. Combination therapy with salinomycin and 5-fluorouracil (B62378) in nude mice bearing drug-resistant hepatocellular carcinoma showed synergistic enhancement of cytotoxicity and inhibition of tumor growth in vivo. nih.gov Combinations of salinomycin with Akt inhibitors have also been explored to sensitize cancer cells. nih.gov

The observation that V-ATPase inhibitors reversed resistance to inostamycin in drug-resistant small cell lung cancer cells in vitro easychem.org suggests a potential strategy for combination therapy to overcome resistance mechanisms in vivo.

These examples underscore the preclinical approach of evaluating novel compounds in combination with established or emerging therapies to identify synergistic interactions and improve therapeutic outcomes in vivo.

| Combination Strategy | Rationale | Illustrative Example (Related Compound) | Source |

| With Proteasome Inhibitors | Enhanced anti-tumor activity. | Toyocamycin + Bortezomib | wikipedia.org |

| With Chemotherapeutic Agents (e.g., antimetabolites) | Synergistic cytotoxicity and growth inhibition. | Salinomycin + 5-fluorouracil | nih.gov |

| With Signaling Pathway Inhibitors (e.g., Akt inhibitors) | Sensitization of resistant cells. | Salinomycin + Akt inhibitors | nih.gov |

| With V-ATPase Inhibitors | Overcoming drug resistance mechanisms. | Inostamycin + V-ATPase inhibitors (in vitro) | easychem.org |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential in preclinical development to understand how a compound is absorbed, distributed, metabolized, and excreted (PK), and how it exerts its effects in the body (PD). These studies inform dose selection, dosing schedules, and the design of subsequent clinical trials.

Pharmacodynamic studies, on the other hand, measure the biological effects of the compound in the animal model, such as tumor growth inhibition, modulation of biomarkers, or effects on relevant signaling pathways. mdpi.com Integrating PK and PD data helps to establish the relationship between drug exposure and its effect, which is crucial for predicting efficacy and safety in humans. ncats.io

Examples of preclinical PK/PD studies for other compounds highlight the type of data collected. For instance, studies on a dual delayed-release formulation of esomeprazole (B1671258) (YYD601) in healthy adults characterized its PK profile, including AUC, Cmax, and Tmax, under different conditions. ncats.io Similarly, physiologically based pharmacokinetic models are developed and validated to predict compound behavior. uni.lu Preclinical studies with gemcitabine (B846) in mouse brain tumor models included analysis of plasma and tumor extracellular fluid concentrations over time, linking exposure to the induction of tumor cell apoptosis. mdpi.com

For this compound analogs, preclinical PK/PD characterization would involve similar studies to determine their absorption, distribution into target tissues (e.g., tumors), metabolism, and excretion in relevant animal models. These studies would also assess the relationship between systemic and tissue exposure levels and the observed antitumor or anti-angiogenic effects, as well as the modulation of relevant biomarkers like MMPs or markers of apoptosis or cell cycle arrest.

| PK Parameter | Description |

| Absorption | How the compound enters the bloodstream. |

| Distribution | Where the compound travels in the body. |

| Metabolism | How the body chemically modifies the compound. |

| Excretion | How the body eliminates the compound. |

| Half-life | Time taken for the compound concentration to reduce by half. |

| Clearance | Rate at which the compound is removed from the body. |

| Volume of Distribution | Apparent volume in which the compound is distributed. |

| Bioavailability | Proportion of the compound that enters the circulation. |

| PD Endpoint | Description |

| Tumor Growth Inhibition | Reduction in tumor size or growth rate. |

| Biomarker Modulation | Changes in levels or activity of relevant biological markers (e.g., MMPs, apoptotic markers). |

| Pathway Modulation | Effects on specific cellular signaling pathways. |

| Survival Benefit | Increase in lifespan of treated animals. |

Future Directions and Emerging Research Avenues for Inostamycin C

Identification of Novel Molecular Targets and Pathways Affected by Inostamycin (B1212817) C beyond Phosphatidylinositol Turnover

While Inostamycin A is known to inhibit phosphatidylinositol synthesis, the full spectrum of molecular targets and affected pathways for Inostamycin C remains to be elucidated funakoshi.co.jpcaymanchem.com. Future research should aim to identify novel proteins and signaling cascades modulated by this compound, independent of or in addition to its effects on phosphatidylinositol turnover. Given that other polyether ionophores exert their effects through the modification of cellular membrane permeability to cations, investigating the ionophorous properties of this compound and its impact on ion-dependent pathways could reveal new targets nih.govnih.gov. Studies on other compounds, such as incednine, have employed computational prediction methods combined with experimental verification to identify target proteins, a strategy that could be applied to this compound nih.gov. Furthermore, research into the involvement of protein kinase C and ceramide generation in the apoptosis induced by related compounds suggests potential avenues for exploring this compound's effects on lipid-mediated signaling beyond phosphoinositides jst.go.jp.

Development of this compound as a Chemical Probe for Fundamental Biological Processes

Small molecules like this compound can serve as valuable chemical probes to dissect fundamental biological processes nih.govniph.go.jp. By specifically interfering with certain molecular targets or pathways, this compound could help researchers understand the roles of these elements in cellular functions. Given its reported effects on cell cycle arrest and potential influence on cell motility and invasion, this compound could be developed as a probe to study the intricacies of cell proliferation, migration, and metastasis caymanchem.comnih.gov. The use of chemical probes is a key aspect of chemical genetics, aiming to elucidate protein functions within signal pathways nih.gov. Identifying the specific protein targets of this compound is critical for its development as a precise chemical probe nih.gov.

Exploration of this compound and its Analogs in Other Biological Systems (e.g., Anti-infective, Anti-inflammatory, Immunomodulatory Research)

Polyether ionophores, as a class, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory effects nih.govnih.gov. While Inostamycin A has shown some antimicrobial activities against Gram-positive bacteria, the potential of this compound in anti-infective research warrants further investigation funakoshi.co.jp. Exploring its activity against drug-resistant bacterial strains, parasites, or viruses could reveal new therapeutic applications nih.govbiorxiv.org.

Furthermore, the anti-inflammatory potential of polyether ionophores has been noted nih.govnih.govscispace.commdpi.com. Research into this compound's effects on inflammatory pathways and immune cell modulation could open doors for its use in inflammatory or immunomodulatory research nih.govdovepress.com. Studies on other natural products have demonstrated anti-inflammatory activity through the inhibition of nitric oxide production in immune cells, suggesting a possible mechanism to explore for this compound mdpi.com. The immunomodulatory effects of other carboxylic polyethers, such as salinomycin (B1681400) and ionomycin, highlight the potential within this compound class nih.gov.

Application of Proteomics, Metabolomics, and Transcriptomics to Uncover Systems-Level Effects

To gain a comprehensive understanding of this compound's biological impact, the application of high-throughput omics technologies is crucial iarc.frresearchgate.netmdpi.com.

Transcriptomics: Analyzing changes in gene expression profiles upon this compound treatment can reveal affected pathways and cellular responses at the transcriptional level iarc.frmdpi.com.

Proteomics: Studying the alterations in protein abundance and modifications can provide insights into the functional consequences of this compound exposure iarc.frmdpi.com.

Metabolomics: Examining the changes in the cellular metabolome can help identify metabolic pathways that are perturbed by this compound iarc.frmdpi.com.

Integrating data from these different omics layers can provide a systems-level view of how this compound affects cellular biology, potentially uncovering off-target effects or compensatory mechanisms mdpi.comnih.govnih.gov. This integrated approach is becoming increasingly important in modern biological and biomedical research mdpi.com.

Strategies for Directed Evolution or Synthetic Biology to Generate New this compound Derivatives

Directed evolution and synthetic biology offer powerful tools for generating novel compounds with improved or altered biological activities nih.govcore.ac.ukd-nb.infonih.gov. These approaches could be applied to the biosynthesis of this compound by Streptomyces species to create derivatives with enhanced potency, altered target specificity, or reduced toxicity funakoshi.co.jpcaymanchem.com. Directed evolution involves creating genetic diversity and selecting variants with desired phenotypes, while synthetic biology focuses on designing and constructing new biological parts and systems core.ac.ukd-nb.infonih.govrsc.org. By manipulating the biosynthetic pathways in the producing organism, researchers could potentially generate a library of this compound analogs for screening against various biological targets d-nb.infonih.gov.

Comparative Studies of this compound with other Polyether Ionophores for Differential Biological Activities.

Comparing the biological activities and mechanisms of action of this compound with other polyether ionophores is essential to understand its unique properties and potential applications acs.orgbiorxiv.org. While many polyether ionophores share the ability to transport cations, structural differences can lead to distinct biological profiles nih.govnih.govbiorxiv.org. Comparative studies could involve assessing their relative potencies in various cell-based assays, their ion selectivity, and their effects on different signaling pathways biorxiv.org. Such studies have been conducted for other polyether ionophores to identify compounds with particularly interesting activity profiles biorxiv.org. This comparative approach can help in selecting this compound or its future derivatives for specific therapeutic or research purposes.

Q & A

Q. What are the established methods for synthesizing and characterizing Inostamycin C?

this compound's synthesis typically involves modular polyketide synthase (PKS) pathways or semi-synthetic derivatization. Characterization relies on nuclear magnetic resonance (NMR) for structural elucidation (e.g., and spectra), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical assignment. Ensure raw data includes error margins (e.g., ±0.001 ppm for NMR shifts) and cross-validates with literature precedents .

Q. How should researchers design bioactivity assays to evaluate this compound’s biological effects?

Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with positive/negative controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times to ensure statistical power. Include dose-response curves (IC calculations) and validate mechanisms via Western blotting (e.g., apoptosis markers like caspase-3). Report uncertainties (e.g., SEM) and adhere to cell-line authentication standards (e.g., ATCC guidelines) .

Q. What literature review strategies are critical for contextualizing this compound within existing research?

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

Contradictions may arise from assay variability (e.g., cell type differences) or incomplete pathway profiling. Address this by:

Q. What statistical frameworks are optimal for analyzing dose-dependent responses in this compound studies?

Use nonlinear regression models (e.g., log-logistic for IC determination) and ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Validate assumptions (normality, homogeneity of variance) via Shapiro-Wilk and Levene’s tests. For high-throughput data, apply machine learning (e.g., random forest for feature importance) .

Q. How should researchers optimize experimental conditions for scaling this compound production in lab settings?

Employ design-of-experiments (DoE) approaches, such as response surface methodology (RSM), to test variables like fermentation pH, temperature, and nutrient ratios. Monitor yield via HPLC and validate scalability in bioreactors (e.g., 10L batches). Include negative controls (e.g., non-producing strains) to isolate process-specific effects .

Q. What ethical considerations apply to preclinical studies involving this compound in animal models?

Follow institutional guidelines (e.g., IACUC protocols) for humane endpoints, sample sizes (power analysis to minimize overuse), and euthanasia methods. Document adverse events (e.g., unexpected toxicity) transparently and justify species selection (e.g., murine vs. zebrafish) based on translational relevance .

Methodological Guidance

Q. How to validate this compound’s purity and stability in long-term storage?

Q. What strategies mitigate batch-to-batch variability in this compound samples?

Standardize fermentation/extraction protocols (e.g., fixed harvest times, solvent ratios). Implement QC checkpoints (e.g., UV-Vis spectrophotometry for compound concentration) and use internal standards (e.g deuterated analogs) during MS analysis .

Q. How to integrate this compound into multi-drug combination studies effectively?

Apply synergy scoring models (e.g., Chou-Talalay method) to quantify additive, synergistic, or antagonistic effects. Use fixed-ratio designs (e.g., 1:1, 1:2) and validate results across multiple cell lines. Include single-agent controls and account for pharmacokinetic interactions .

Data Presentation and Publication

Q. What are best practices for visualizing this compound’s structural and bioactivity data?

Q. How to address reviewer critiques about this compound’s novelty in manuscripts?

Preemptively compare findings to prior art in the introduction/discussion. Use phrases like “In contrast to [Author et al., Year], our data suggest…” and emphasize understudied aspects (e.g., epigenetic effects). Cite conflicting studies neutrally and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.